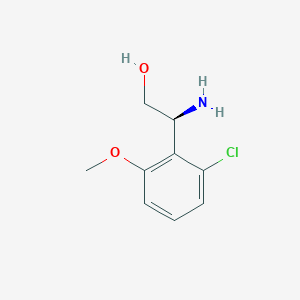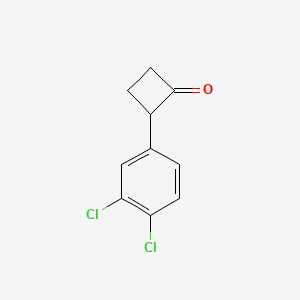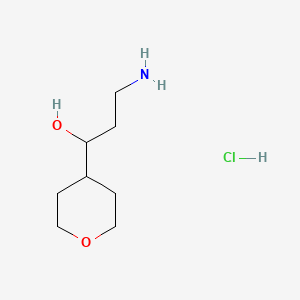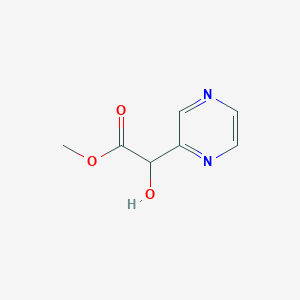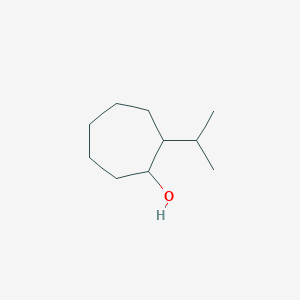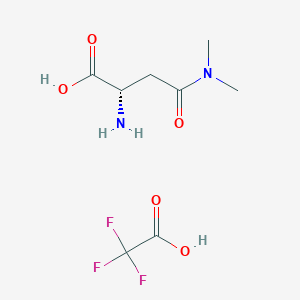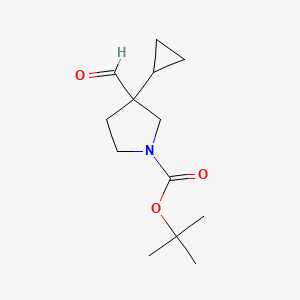
Tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate is a compound of significant interest in synthetic organic chemistry. It is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester and the cyclopropyl and formyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous purification techniques .
Analyse Des Réactions Chimiques
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield
Applications De Recherche Scientifique
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can modulate various biological pathways, making this compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropyl 3-formylpyrrolidine-1-carboxylate: Lacks the tert-butyl ester, which can influence its solubility and stability.
Formylpyrrolidine-1-carboxylate: Lacks both the tert-butyl and cyclopropyl groups, making it less complex and potentially less versatile in chemical reactions. The unique combination of functional groups in tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate provides it with distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h9-10H,4-8H2,1-3H3 |
Clé InChI |
OMMHEUNLEMTOLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



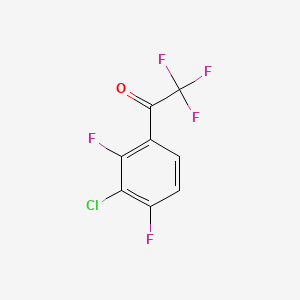
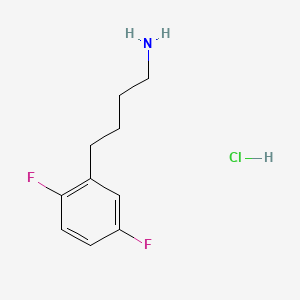
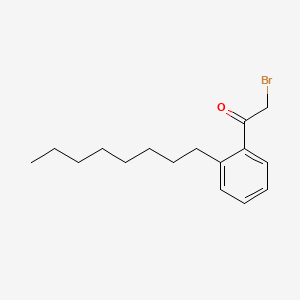

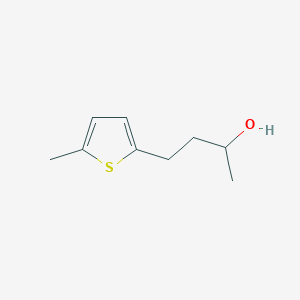
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
